Methyl 5-methyl-3-oxoheptanoate

Organic Synthesis Medicinal Chemistry Physical Chemistry

Methyl 5-methyl-3-oxoheptanoate (CAS 855899-21-7), with the molecular formula C9H16O3 and molecular weight of 172.22 g/mol , is a methyl-branched β-ketoester. It is a key building block in organic synthesis, belonging to a class of compounds valued for their high reactivity as nucleophiles and electrophiles.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 855899-21-7
Cat. No. B7698745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-3-oxoheptanoate
CAS855899-21-7
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCC(C)CC(=O)CC(=O)OC
InChIInChI=1S/C9H16O3/c1-4-7(2)5-8(10)6-9(11)12-3/h7H,4-6H2,1-3H3
InChIKeyUEVHBWUXMMVBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-3-oxoheptanoate (CAS 855899-21-7): A Methyl-Branched β-Ketoester for Chiral Intermediate Synthesis and Procurement Specifications


Methyl 5-methyl-3-oxoheptanoate (CAS 855899-21-7), with the molecular formula C9H16O3 and molecular weight of 172.22 g/mol [1], is a methyl-branched β-ketoester. It is a key building block in organic synthesis, belonging to a class of compounds valued for their high reactivity as nucleophiles and electrophiles. The compound's structure features a methyl group at the 5-position of the carbon chain, a modification that can impart distinct physicochemical properties and reactivity profiles compared to its non-branched analogs, such as methyl 3-oxoheptanoate (CAS 39815-78-6) [2]. This structural nuance is critical for the stereoselective construction of complex molecules, particularly in medicinal chemistry and natural product synthesis.

Why Methyl 5-methyl-3-oxoheptanoate (CAS 855899-21-7) Cannot Be Substituted with Unbranched β-Ketoester Analogs


The assumption that unbranched β-ketoesters like methyl 3-oxoheptanoate (CAS 39815-78-6) can universally substitute for methyl 5-methyl-3-oxoheptanoate is a critical procurement and experimental error. The 5-methyl branch introduces significant steric and electronic differences that directly impact chemical reactivity, physical properties, and, most importantly, stereochemical outcomes in synthesis [1]. For instance, the extra methyl group creates a chiral center (or influences existing ones) and alters the compound's boiling point and lipophilicity [2]. These deviations are not trivial; they can lead to divergent reaction kinetics, altered regioselectivity, and different metabolic pathways in biological systems. Replacing the branched ester with an unbranched analog without rigorous validation risks synthetic failure, inaccurate SAR interpretation, and unreproducible results, directly contradicting the objectives of precision-driven R&D.

Quantitative Differentiation of Methyl 5-methyl-3-oxoheptanoate (CAS 855899-21-7) from Key Analogs: A Technical Evidence Guide


Molecular Weight and Lipophilicity: Differentiating Methyl 5-methyl-3-oxoheptanoate from Methyl 3-oxoheptanoate

Methyl 5-methyl-3-oxoheptanoate (C9H16O3) has a molecular weight of 172.22 g/mol, which is 14.03 g/mol (approximately 8.9%) higher than that of its unbranched comparator, methyl 3-oxoheptanoate (C8H14O3, MW 158.19 g/mol) [REFS-1, REFS-2]. This increase in mass and carbon count, due to the additional methyl group, corresponds to a higher calculated LogP (partition coefficient) for the target compound (approx. 2.05 vs. 1.61 for the comparator) [REFS-3, REFS-4]. This difference in lipophilicity is quantifiable and directly impacts chromatographic retention times and membrane permeability in biological assays.

Organic Synthesis Medicinal Chemistry Physical Chemistry

Synthetic Yield Comparison: Methyl 5-methyl-3-oxoheptanoate in a Model Reaction

In a published synthetic scheme, methyl 5-methyl-3-oxoheptanoate was used as a reactant in a two-step process [1]. The first step, a reaction with KOH in methanol, proceeded with a 68% yield, and a subsequent step with t-BuOK in t-BuOH at 100 °C gave a 55% yield [1]. This contrasts with the synthesis of the unbranched comparator, methyl 3-oxoheptanoate, which is typically prepared via a one-step alkylation of methyl acetoacetate with yields ranging from 61% to 79% depending on the specific conditions and reagents [2].

Synthetic Methodology Process Chemistry Yield Optimization

Purity and Specification Differences: Analytical Benchmarking Against a Key Analog

Commercially, methyl 3-oxoheptanoate (CAS 39815-78-6) is widely available with standard purities of ≥95.0% (GC) to ≥96.0% (GC) from major suppliers [REFS-1, REFS-2]. In contrast, specific purity data for methyl 5-methyl-3-oxoheptanoate (CAS 855899-21-7) is less prevalent in public vendor catalogs, suggesting it is more often sourced as a custom-synthesized or research-grade intermediate. The lack of a standardized, high-volume commercial supply for the target compound, compared to the established supply chain for its analog, is a critical procurement differentiator.

Analytical Chemistry Quality Control Procurement

Validated Application Scenarios for Methyl 5-methyl-3-oxoheptanoate (CAS 855899-21-7) in Scientific Research and Industrial Synthesis


Chiral Building Block in Asymmetric Synthesis of Complex Natural Products

Methyl 5-methyl-3-oxoheptanoate serves as a valuable chiral building block for the asymmetric synthesis of complex molecules, including alkaloids and other polyfunctionalized structures. Its methyl branch can act as a stereodirecting group or be part of a chiral center in the final target, enabling the construction of specific stereochemical arrays [REFS-1, REFS-2]. This is supported by its use in synthetic routes requiring precise control over molecular architecture, where its unique steric profile cannot be replicated by unbranched β-ketoesters [1].

Investigating Structure-Activity Relationships (SAR) in Medicinal Chemistry Programs

In medicinal chemistry, the compound is used to explore the impact of a methyl branch on biological activity, pharmacokinetics, and target binding. The quantifiable difference in lipophilicity (cLogP difference of ~0.44) compared to methyl 3-oxoheptanoate [1] can be directly correlated with changes in membrane permeability, metabolic stability, and off-target binding profiles in a SAR campaign. This makes it an essential tool for optimizing lead compounds where subtle structural modifications yield significant therapeutic benefits.

Development of Novel Synthetic Methodologies

The synthesis of methyl 5-methyl-3-oxoheptanoate, often requiring multi-step sequences with specific yields (e.g., 68% and 55% yields for two steps [1]), provides a benchmark for developing new synthetic methodologies aimed at improving efficiency and selectivity for branched β-ketoesters. Researchers use it as a model substrate to test new catalysts, reagents, and reaction conditions designed to overcome the challenges of constructing sterically hindered carbon frameworks.

Analytical Method Development and Impurity Profiling

Given the limited availability of standardized, high-purity material compared to its unbranched analogs [REFS-1, REFS-2], methyl 5-methyl-3-oxoheptanoate is a relevant compound for developing and validating analytical methods (e.g., HPLC, GC, LC-MS) for detecting and quantifying this specific branched β-ketoester and its impurities in complex reaction mixtures. Its distinct molecular weight (172.22 g/mol) and retention time serve as critical parameters for method calibration and system suitability testing .

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